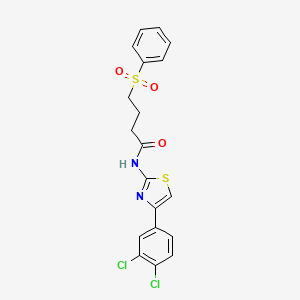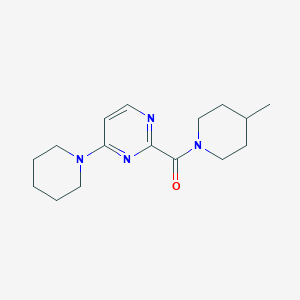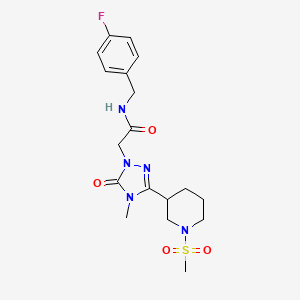![molecular formula C15H22N2O3S B2459246 2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]-6-methylpyridine CAS No. 2380059-41-4](/img/structure/B2459246.png)
2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]-6-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]-6-methylpyridine, also known as CSPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CSPM is a selective antagonist of the dopamine D3 receptor and has been studied extensively for its use in treating addiction, schizophrenia, and other neurological disorders.
作用機序
2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]-6-methylpyridine works by selectively blocking the dopamine D3 receptor, which is involved in reward processing and addiction. By blocking this receptor, this compound reduces the reinforcing effects of drugs of abuse and reduces drug-seeking behavior. In addition to its effects on addiction, this compound also has effects on other neurotransmitter systems, including the serotonin and glutamate systems.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound can reduce drug-seeking behavior in animal models of addiction, and can reduce the positive symptoms of schizophrenia in animal models. This compound has also been shown to have potential as a treatment for other neurological disorders, such as Parkinson's disease and Huntington's disease.
実験室実験の利点と制限
2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]-6-methylpyridine has a number of advantages and limitations for lab experiments. One advantage is that it is a selective antagonist of the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in addiction and other neurological disorders. However, one limitation is that it is a relatively new compound, and more research is needed to fully understand its effects and potential applications.
将来の方向性
There are a number of future directions for research on 2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]-6-methylpyridine. One area of research is the development of new compounds that are more selective and potent than this compound. Another area of research is the development of new treatments for addiction, schizophrenia, and other neurological disorders based on the mechanism of action of this compound. Finally, more research is needed to fully understand the biochemical and physiological effects of this compound, and to determine its potential applications in various fields.
合成法
The synthesis method for 2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]-6-methylpyridine involves a series of chemical reactions that are carried out in a laboratory setting. The first step involves the reaction of 3-piperidinylmethanol with cyclopropylsulfonyl chloride to form the intermediate compound, 3-(cyclopropylsulfonyl)piperidin-3-ol. This intermediate is then reacted with 6-methyl-2-pyridinecarboxylic acid to form this compound. The overall synthesis method is a multistep process that requires careful control of reaction conditions and purification steps to obtain a high yield of the final product.
科学的研究の応用
2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]-6-methylpyridine has been studied extensively for its potential applications in various fields, including addiction, schizophrenia, and other neurological disorders. Research has shown that this compound is a selective antagonist of the dopamine D3 receptor, which is involved in reward processing and addiction. Studies have shown that this compound can reduce drug-seeking behavior in animal models of addiction and may have potential as a treatment for cocaine and nicotine addiction.
In addition to addiction, this compound has also been studied for its potential use in treating schizophrenia. Studies have shown that this compound can reduce the positive symptoms of schizophrenia, such as hallucinations and delusions, in animal models. This compound has also been shown to have potential as a treatment for other neurological disorders, such as Parkinson's disease and Huntington's disease.
特性
IUPAC Name |
2-[(1-cyclopropylsulfonylpiperidin-3-yl)methoxy]-6-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-12-4-2-6-15(16-12)20-11-13-5-3-9-17(10-13)21(18,19)14-7-8-14/h2,4,6,13-14H,3,5,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJFVJGPTQHPJGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OCC2CCCN(C2)S(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Spiro[adamantane-2,2'-morpholine];hydrochloride](/img/structure/B2459163.png)

![N-(3-(dimethylamino)propyl)-2-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2459166.png)

![[1-(2,2,2-Trifluoroethyl)pyrrolidin-2-yl]methanamine](/img/structure/B2459168.png)


![N-([1,1'-biphenyl]-2-yl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide](/img/structure/B2459175.png)
![Ethyl 2-(2-(benzo[d]thiazol-2-ylthio)acetamido)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2459178.png)
![3-(Benzimidazol-1-yl)-N-[(4-chlorophenyl)methyl]azetidine-1-carboxamide](/img/structure/B2459179.png)
![6-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2459180.png)

![pentachlorophenyl N-[(benzyloxy)carbonyl]glycinate](/img/structure/B2459183.png)
![N-(3,5-dimethylphenyl)-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/no-structure.png)